

Comparative study of different ammonium salts in perovskite solar cells

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Compound of Interest

Compound Name: Azane;hydroiodide

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A Comparative Guide to Ammonium Salts in Perovskite Solar Cells

The rapid evolution of perovskite solar cells (PSCs) has positioned them as a frontrunner in next-generation photovoltaic technologies. However, achieving long-term stability and pushing power conversion efficiencies (PCE) closer to the theoretical limit remains a significant challenge. Defects within the perovskite crystal lattice and at its interfaces are primary culprits for non-radiative recombination, which limits device performance and accelerates degradation.

Ammonium salts have emerged as a powerful tool in the researcher's arsenal to combat these issues.^{[1][2]} These compounds, when incorporated as additives into the perovskite precursor solution or as post-treatment passivation layers, can effectively heal defects, control crystal growth, and enhance the overall quality and resilience of the perovskite film.^{[1][3][4]} This guide provides a comparative analysis of various ammonium salts used in PSCs, supported by experimental data, to assist researchers in selecting the optimal compounds for their specific applications.

Performance Comparison of Ammonium Salts

The choice of ammonium salt profoundly impacts the key photovoltaic parameters of a PSC. The following tables summarize the performance of devices incorporating different ammonium salts, showcasing their effects on power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).

Table 1: Performance of Perovskite Solar Cells with Iodide-Based Ammonium Salts

Ammonium Salt	Perovskite Composition	Role	PCE (%)	Voc (V)	Jsc (mA/cm ²)	FF (%)	Reference
Control (No Salt)	(FAPbI ₃) _{0.95} (MAPbBr ₃) _{0.05}	-	20.12	1.09	23.62	77.7	[5]
Ammonium Iodide (NH ₄ I)	(FAPbI ₃) _{0.95} (MAPbBr ₃) _{0.05}	Additive	22.15	1.13	24.25	79.4	[5]
Control (No Salt)	Triple-cation Perovskite	-	20.5	-	-	-	[6][7]
Ethylammonium Iodide (EAI)	Triple-cation Perovskite	Passivation	22.3	-	-	-	[6][7]
Phenethylammonium Iodide (PEAI)	Mixed Perovskite	Passivation	23.32	1.18	-	-	[8]
Methylammonium Iodide (MAI)	PeQDs/Triple-cation Perovskite	Passivation	20.4	1.04	24.6	-	[9][10]

Butane-							
1,4-	CS _{0.1} MA ₀						
diammon	.09FA _{0.81}	Passivati	23.22	-	-	-	[11]
ium	PbCl _{0.14} I	on					
Iodide	2.86						
(BDAI ₂)							
Guanidini	Triple-						
um	cation	Passivati	21.0	-	-	-	[6][7]
Iodide	Perovskit	on					
(GuAI)	e						

Table 2: Performance of Perovskite Solar Cells with Bromide and Chloride-Based Ammonium Salts

Ammonium Salt	Perovskite Composition	Role	PCE (%)	Voc (V)	Jsc (mA/cm ²)	FF (%)	Reference
Control (No Salt)	MAPbI ₃	-	15.8	-	-	-	[4]
Methylammonium Chloride (MACl)	MAPbI ₃	Additive	18.4	-	-	-	[4]
Control (No Salt)	Mixed Perovskite	-	16.72	-	-	-	[12]
Methylammonium Chloride (MACl) (10%)	Mixed Perovskite	Additive	23.61	1.11	23.93	82.66	[12]
Control (No Salt)	Mixed Perovskite	-	19.0	1.10	23.2	73.2	[13]
Phenethylammonium Chloride (PEACl)	Mixed Perovskite	Additive	20.9	1.13	23.0	80.0	[13]

Cetyl Trimethyl Ammonium Bromide (CTAB)	MAPbI ₃	Passivation	18.95	-	-	-	[14]
Benzyldodecyltrimethylammonium Bromide (BDDAB)	CsFAMA PbI	Passivation	22.08	-	-	-	[15]
Ethylammonium Bromide (EABr) + KI	MAPbI ₃	Additive	12.88	0.942	21.0	-	[16]
Guanidine Hydrobromide (GuABr)	Mixed Perovskite	Passivation	-	-	-	-	[17][18]

Device Stability with Ammonium Salt Treatment

Beyond initial efficiency, the operational stability of PSCs is crucial for commercial viability. Many ammonium salts, particularly those with bulky organic cations, enhance the device's resilience to environmental stressors like moisture and heat.

Table 3: Stability of Perovskite Solar Cells with Ammonium Salt Treatment

Ammonium Salt	Stability Test Conditions	Performance Retention	Reference
Guanidine Hydrobromide (GuABr)	1600 hours, 16–25 °C, 35%–50% RH in ambient air	>90% of initial PCE	[17][18]
Benzyl dodecyl dimethyl ammonium Bromide (BDDAB)	500 hours, 80% relative humidity	93.29% of initial PCE	[15]
Bulky Quaternary Ammonium Salt	>1000 hours under continuous illumination (encapsulated)	Excellent lifetime demonstrated	[19][20]
Ethylammonium, Imidazolium, Guanidinium Iodide	550 hours under full sunlight intensity	~5% loss in efficiency for the best performing devices	[6]
(C ₆ H ₅ CH ₂ NH ₃) ₂ (FA) ₈ PbI ₂₈	500 hours, 80% relative humidity	80% of initial PCE	[21]

Experimental Protocols

The fabrication of high-performance PSCs requires meticulous control over each processing step. The following are generalized protocols for device fabrication and the incorporation of ammonium salts.

Substrate Preparation

A typical fabrication process begins with the thorough cleaning of transparent conductive oxide (TCO) glass substrates, such as fluorine-doped tin oxide (FTO). A standard cleaning procedure is as follows[22]:

- Sequentially sonicate the FTO substrates in a holder with detergent, deionized water, acetone, and isopropanol for 15-20 minutes each.
- Dry the substrates with a stream of dry air or nitrogen.

- Treat the substrates with UV-Ozone for 15 minutes to remove organic residues and improve the wettability of the surface.

Deposition of Charge Transport Layers

- Electron Transport Layer (ETL): An ETL, commonly a compact layer of TiO_2 or SnO_2 , is deposited onto the FTO substrate.[\[23\]](#)[\[24\]](#) This can be achieved through methods like spin coating a precursor solution followed by annealing, or through chemical bath deposition.[\[22\]](#)
- Hole Transport Layer (HTL): For inverted (p-i-n) architectures, the HTL (e.g., NiO_x) is deposited on the substrate first.[\[17\]](#) For regular (n-i-p) structures, the HTL, often Spiro-OMeTAD, is deposited on top of the perovskite layer.[\[23\]](#)[\[24\]](#)

Perovskite Layer Fabrication and Ammonium Salt Incorporation

The perovskite layer is the heart of the solar cell. Its quality is paramount for high performance.

- One-Step Deposition: A precursor solution containing lead halides (e.g., PbI_2) and organic cations (e.g., Formamidinium Iodide, Methylammonium Iodide) is spin-coated onto the substrate.[\[13\]](#) During the spin-coating process, an anti-solvent (e.g., chlorobenzene) is often dripped onto the spinning substrate to induce rapid crystallization, followed by thermal annealing.[\[25\]](#)
 - Additive Method: Ammonium salts are directly dissolved into the perovskite precursor ink before spin-coating.[\[3\]](#)[\[4\]](#) This method influences the initial crystallization process, often leading to larger grain sizes and reduced defects within the bulk film.[\[12\]](#)[\[13\]](#)
- Two-Step Deposition: This method involves first depositing a lead halide layer (e.g., PbI_2) and then converting it into perovskite by dipping it in or spin-coating it with a solution of the organic ammonium halide.[\[5\]](#)
- Passivation Method: After the perovskite film is formed and annealed, a dilute solution of the desired ammonium salt (e.g., PEAI in isopropanol) is spin-coated on top of the perovskite layer.[\[6\]](#)[\[11\]](#) This is followed by a brief annealing step to promote interaction with the perovskite surface, passivating surface defects and grain boundaries.

Electrode Deposition and Device Completion

Finally, a metal back contact (e.g., gold or silver) is deposited on top of the HTL (for n-i-p devices) or the ETL (for p-i-n devices) via thermal evaporation.[23]

Characterization

The completed devices are characterized to determine their photovoltaic performance.

- **Current Density-Voltage (J-V) Measurement:** This is performed under simulated AM 1.5G solar irradiation to extract the key parameters: PCE, Voc, Jsc, and FF.[23]
- **Stability Testing:** Devices are aged under controlled conditions of humidity, temperature, and continuous illumination to assess their long-term operational stability.[15][19]

Mechanisms and Workflows

The strategic application of ammonium salts enhances PSC performance through several key mechanisms, primarily related to defect passivation and improved crystallography.

Caption: General experimental workflow for fabricating perovskite solar cells.

The diagram above illustrates the typical fabrication sequence for a planar n-i-p PSC. Ammonium salts can be introduced either as an additive mixed into the perovskite precursor ink (influencing bulk properties) or as a post-treatment passivation layer applied to the annealed perovskite film (targeting surface and interface defects).

The positive impact of these salts stems from their ability to interact with and neutralize common defects in the perovskite structure.

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